4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine
Overview
Description
4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine is a compound that features two oxadiazole rings, which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms
Mechanism of Action
Target of Action
1,2,4-oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have shown promising results against Trypanosoma cruzi cysteine protease cruzain .
Mode of Action
The probable mode of action of similar 1,2,4-oxadiazoles has been studied against trypanosoma cruzi cysteine protease cruzain using molecular docking . This suggests that the compound may interact with its targets, leading to changes that inhibit the function of the target proteins.
Biochemical Pathways
Given the anti-infective activities of similar 1,2,4-oxadiazoles, it can be inferred that the compound may interfere with the biochemical pathways of the infectious agents, leading to their inhibition .
Pharmacokinetics
It is noted that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide and shows better hydrolytic and metabolic stability , which could impact the bioavailability of the compound.
Result of Action
Based on the anti-infective activities of similar 1,2,4-oxadiazoles, it can be inferred that the compound may lead to the inhibition of the growth or function of the infectious agents .
Action Environment
The stability of similar 1,2,4-oxadiazoles under various conditions has been studied
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine typically involves the cyclization of amidoximes with carboxylic acid derivatives or aldehydes. One common method is the O-acylation of an amidoxime with an acyl chloride, anhydride, or activated carboxylic acid, followed by cyclocondensation in the presence of a base such as TBAF in THF at room temperature . Another method involves a one-pot synthesis directly from amidoximes and carboxyl derivatives in aprotic bipolar solvents like DMSO, with inorganic bases .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxadiazole rings, potentially leading to the formation of amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxadiazole rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amines or other reduced compounds .
Scientific Research Applications
4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives such as:
1,2,4-Oxadiazole: Known for its bioisosteric properties and wide range of biological activities.
1,3,4-Oxadiazole: Another isomer with significant stability and biological activity.
3-amino-4-(5-methyleneazide-1,2,4-oxadiazol-3-yl)furazan:
Uniqueness
4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine is unique due to its dual oxadiazole rings, which may confer distinct chemical and biological properties compared to other oxadiazole derivatives.
Properties
IUPAC Name |
4-(1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N5O2/c5-3-2(7-11-8-3)4-6-1-10-9-4/h1H,(H2,5,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCUQOVMSNRPKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NO1)C2=NON=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361343 | |
Record name | 4-(1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163011-56-1 | |
Record name | 4-(1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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